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Compound of Interest

Compound Name: GSK-1482160 (isomer)

Cat. No.: B12423405 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of the P2X7 receptor antagonist GSK-1482160, with a focus on its

efficacy in preclinical models of inflammatory and neuropathic pain. Data is presented

alongside comparisons with established therapeutic agents, celecoxib and gabapentin.

GSK-1482160 is an orally active, blood-brain barrier-penetrant negative allosteric modulator of

the P2X7 receptor (P2X7R).[1] Its mechanism of action involves reducing the efficacy of ATP at

the P2X7 receptor without altering its affinity, which in turn inhibits the release of the pro-

inflammatory cytokine IL-1β.[1] This compound has been investigated for its potential

therapeutic effects in chronic pain conditions.

Potency and Efficacy Across Species
GSK-1482160 has demonstrated species-dependent potency. In vitro studies have revealed a

higher potency in humans compared to rats.

Species Parameter Value

Human pIC50 8.5[1]

Rat pIC50 6.5[1]

Human Kd for [11C]GSK1482160 1.15 ± 0.12 nM[2]

Rat
Binding Affinity of

[11C]GSK1482160

~316 nM (100-fold lower than

human)[3]
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Preclinical Efficacy in Rat Models of Pain
GSK-1482160 has been evaluated in rat models of inflammatory and neuropathic pain, where

its efficacy has been described as comparable to the standard-of-care drugs, celecoxib and

gabapentin, respectively.[4]

Inflammatory Pain Model
In a rat model of chronic inflammatory pain, oral administration of GSK-1482160 at doses

ranging from 5-50 mg/kg twice daily for five days was shown to be effective in alleviating pain.

[1] One source indicated that the analgesic effect was comparable to that of celecoxib at a

dose of 50 mg/kg.[1]

Comparative Efficacy Data in Rat Inflammatory Pain Model (Freund's Complete Adjuvant)

Compound Dose Route Efficacy Metric Result

GSK-1482160 5-50 mg/kg (BID) p.o.

Alleviation of

chronic

inflammatory

pain

Effective[1]

Celecoxib 10 mg/kg p.o.

Inhibition of

carrageenan-

induced paw

edema

21% reduction[5]

Celecoxib 5 mg/kg p.o.

Decrease in IL-

1β, IL-6, TNF-α,

PGE₂

Effective[6]

Neuropathic Pain Model
In the chronic constriction injury (CCI) rat model of neuropathic pain, GSK-1482160

administered orally at 20 mg/kg twice daily for eight days significantly reversed mechanical

allodynia.[1] This effect was observed from the first day of dosing and was maintained

throughout the treatment period.[1] The alleviation of neuropathic pain was reported to be

comparable to that of gabapentin.[1]
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Comparative Efficacy Data in Rat Neuropathic Pain Model (Chronic Constriction Injury)

Compound Dose Route Efficacy Metric Result

GSK-1482160 20 mg/kg (BID) p.o.

Reversal of

mechanical

allodynia

Significant

reversal[1]

Gabapentin 50 mg/kg i.v.
Reversal of

tactile allodynia

Time-dependent

reversal[7]

Gabapentin 100 mg/kg i.p.

Attenuation of

cold allodynia

and heat-

hyperalgesia

Significant

attenuation[8]

Gabapentin 50 mg/kg i.p.

Increased

mechanical

withdrawal

threshold

Significant

increase[9]

Signaling Pathway of P2X7 Receptor Modulation
GSK-1482160 acts as a negative allosteric modulator of the P2X7 receptor. The binding of

extracellular ATP to the P2X7R, an ion channel, triggers a cascade of intracellular events,

including the activation of the NLRP3 inflammasome and subsequent release of pro-

inflammatory cytokines like IL-1β. By modulating the receptor, GSK-1482160 inhibits these

downstream inflammatory signals.

Intracellular Space

Extracellular ATP

P2X7 Receptor

NLRP3 Inflammasome
Activates

GSK-1482160

Negative Allosteric
Modulation Caspase-1

Activates
Pro-IL-1βCleaves IL-1β (Secreted) Inflammation & PainPromotes
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Click to download full resolution via product page

Caption: P2X7R signaling pathway and the modulatory role of GSK-1482160.

Experimental Protocols
Detailed methodologies for the key animal models cited are provided below for researchers

aiming to replicate or build upon these findings.

Freund's Complete Adjuvant (FCA)-Induced
Inflammatory Pain in Rats
This model is widely used to induce chronic inflammation and pain, mimicking aspects of

rheumatoid arthritis.
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Model Induction

Treatment and Assessment

Data Analysis

Acclimatize Male Lewis Rats

Prepare Freund's Complete Adjuvant (FCA)
(e.g., 1 mg/mL heat-killed Mycobacterium tuberculosis in oil)

Inject 0.1 mL of FCA suspension
subcutaneously into the plantar surface

of one hind paw

Initiate treatment with GSK-1482160,
Celecoxib, or vehicle at a predetermined

time post-FCA injection (e.g., day 14)

Allow for development
of inflammation

Administer compounds orally
(e.g., twice daily for 5-10 days)

Measure paw volume (plethysmometer)
and assess pain behavior (e.g., thermal/

mechanical hyperalgesia) at regular intervals

Compare paw volume and pain thresholds
between treatment groups and vehicle control

Analyze pro-inflammatory markers
in tissue or serum (optional)

Click to download full resolution via product page

Caption: Experimental workflow for the FCA-induced inflammatory pain model in rats.
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Chronic Constriction Injury (CCI)-Induced Neuropathic
Pain in Rats
The CCI model is a standard procedure to induce peripheral nerve injury and subsequent

neuropathic pain behaviors.
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Surgical Procedure

Treatment and Behavioral Testing

Data Analysis

Anesthetize Male Sprague-Dawley Rats

Expose the common sciatic nerve
of one hind limb

Place 4 loose chromic gut ligatures
around the nerve with ~1 mm spacing

Suture the incision

Allow for recovery and development
of neuropathic pain (e.g., 7-14 days)

Initiate treatment with GSK-1482160,
Gabapentin, or vehicle

Administer compounds orally
(e.g., twice daily for 8 days)

Assess mechanical allodynia using
von Frey filaments at baseline and

throughout the treatment period

Determine the paw withdrawal threshold (PWT)
for each group

Compare PWT between treatment groups
and vehicle control
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Caption: Experimental workflow for the CCI-induced neuropathic pain model in rats.
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In summary, GSK-1482160 demonstrates promising efficacy in preclinical rodent models of

both inflammatory and neuropathic pain, with reported effects comparable to celecoxib and

gabapentin. However, it is important to note the species-dependent differences in potency.

Further studies with direct, head-to-head comparisons and more detailed quantitative data

would be beneficial for a more definitive comparative assessment. The provided experimental

protocols and signaling pathway information serve as a resource for researchers investigating

P2X7R modulation for the treatment of chronic pain.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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